molecular formula C20H17FN2O4 B13561275 Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate

Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate

Cat. No.: B13561275
M. Wt: 368.4 g/mol
InChI Key: IYKUBGQVTQQVJG-ZCXUNETKSA-N
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Description

Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate is a chemical compound with significant potential in various scientific fields. It is known for its complex structure and unique properties, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate involves multiple steps, including the formation of the biphenyl core and the introduction of functional groups. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it serves as a potential therapeutic agent due to its ability to interact with specific molecular targets. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Compared to other similar compounds, Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate stands out due to its unique structure and properties. Similar compounds include other biphenyl derivatives with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities .

Properties

Molecular Formula

C20H17FN2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 5-[[(Z)-2-cyano-3-hydroxypent-2-enoyl]amino]-2-(4-fluorophenyl)benzoate

InChI

InChI=1S/C20H17FN2O4/c1-3-18(24)17(11-22)19(25)23-14-8-9-15(16(10-14)20(26)27-2)12-4-6-13(21)7-5-12/h4-10,24H,3H2,1-2H3,(H,23,25)/b18-17-

InChI Key

IYKUBGQVTQQVJG-ZCXUNETKSA-N

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)NC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)OC)/O

Canonical SMILES

CCC(=C(C#N)C(=O)NC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)OC)O

Origin of Product

United States

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